molecular formula C15H24ClNO3 B5068084 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride CAS No. 5217-36-7

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride

Cat. No.: B5068084
CAS No.: 5217-36-7
M. Wt: 301.81 g/mol
InChI Key: CZGXTQHJFFKKPD-UHFFFAOYSA-N
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Description

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride is a synthetic organic compound. It is characterized by the presence of an ethylphenoxy group, a morpholine ring, and a propanol backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Ethylphenoxy Intermediate: This step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

    Nucleophilic Substitution: The 4-ethylphenoxy halide is then reacted with 3-chloropropanol in the presence of a base to form 1-(4-ethylphenoxy)-3-chloropropanol.

    Morpholine Addition: The final step involves the reaction of 1-(4-ethylphenoxy)-3-chloropropanol with morpholine under basic conditions to yield 1-(4-ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethylphenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: The major product is 1-(4-ethylphenoxy)-3-(morpholin-4-yl)propan-2-one.

    Reduction: The major product is 1-(4-ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol.

    Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride
  • 1-(4-Chlorophenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride
  • 1-(4-Bromophenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride

Uniqueness

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

1-(4-ethylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-2-13-3-5-15(6-4-13)19-12-14(17)11-16-7-9-18-10-8-16;/h3-6,14,17H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGXTQHJFFKKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377850
Record name F0119-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5217-36-7
Record name F0119-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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